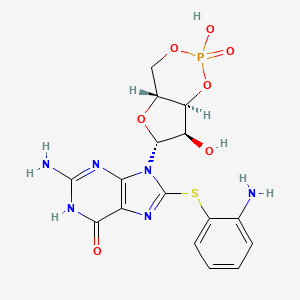

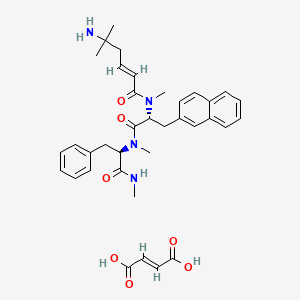

Zoledronic acid (disodium tetrahydrate)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zoledronic acid (disodium tetrahydrate) is a third-generation bisphosphonate compound used primarily in the treatment and prevention of various bone diseases. It is highly effective in treating osteoporosis, hypercalcemia of malignancy, multiple myeloma, bone metastases from solid tumors, and Paget’s disease of bone . Zoledronic acid was first described in the literature in 1994 and was granted FDA approval on August 20, 2001 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of zoledronic acid typically involves the bis-phosphonation of 2-(1H-imidazol-1-yl)acetic acid. The classical process uses phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) as reagents . The steps include:

Synthesis of IAA Methyl Ester: This involves the esterification of imidazole-1-acetic acid.

Ester Hydrolysis: The methyl ester is hydrolyzed to produce imidazole-1-acetic acid.

Phosphonation: Imidazole-1-acetic acid is reacted with phosphorous acid and phosphorus trichloride to form the bis-phosphonate intermediate.

Hydrolysis: The intermediate is hydrolyzed to yield zoledronic acid.

Industrial Production Methods

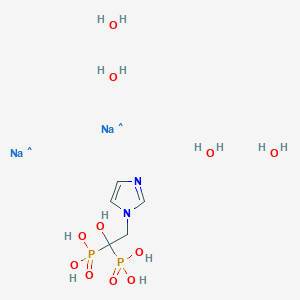

In industrial settings, the preparation method for zoledronic acid involves using ionic liquids as reaction media to enhance yield and purity. The process includes condensing imidazole-1-acetic acid hydrochloride with phosphoric acid and phosphorus trichloride, followed by hydrolysis to obtain zoledronic acid monohydrate. This is then reacted with sodium hydroxide for salification to produce zoledronic acid (disodium tetrahydrate) .

化学反应分析

Types of Reactions

Zoledronic acid undergoes various chemical reactions, including:

Substitution Reactions: Involving the imidazole ring.

Hydrolysis: To form different hydrated forms of the compound.

Complexation: With metal ions due to its bisphosphonate structure.

Common Reagents and Conditions

Phosphorous Acid (H₃PO₃): and : Used in the phosphonation step.

Hydrochloric Acid (HCl): Used in the hydrolysis step.

Ionic Liquids: Used as reaction media in industrial processes

Major Products Formed

Zoledronic Acid Monohydrate: An intermediate in the industrial production process.

Zoledronic Acid (Disodium Tetrahydrate): The final product used in medical applications.

科学研究应用

Zoledronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other bisphosphonates.

Biology: Studied for its effects on cellular processes such as apoptosis and cell proliferation.

Medicine: Extensively used in the treatment of bone diseases and cancer-related conditions. .

Industry: Used in the development of bone substitutes and other biomaterials.

作用机制

Zoledronic acid exerts its effects by inhibiting bone resorption. It binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside osteoclasts, zoledronic acid inhibits farnesyl diphosphate synthase, an enzyme in the mevalonate pathway. This inhibition prevents the prenylation of small GTP-binding proteins, leading to osteoclast apoptosis and reduced bone resorption .

相似化合物的比较

Zoledronic acid is part of the nitrogen-containing bisphosphonates, which include:

- Ibandronic Acid

- Minodronic Acid

- Risedronic Acid

Uniqueness

Zoledronic acid is distinguished by its high potency and long duration of action. It has a higher affinity for bone mineral and a longer half-life compared to other bisphosphonates, making it highly effective in reducing fracture risk and bone turnover .

List of Similar Compounds

- Ibandronic Acid

- Minodronic Acid

- Risedronic Acid

- Pamidronate

- Alendronate

Zoledronic acid’s unique properties make it a valuable compound in the treatment of various bone-related conditions and a subject of extensive scientific research.

属性

分子式 |

C5H18N2Na2O11P2 |

|---|---|

分子量 |

390.13 g/mol |

InChI |

InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2 |

InChI 键 |

VZUXMKUISMKNFY-UHFFFAOYSA-N |

规范 SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.O.O.O.[Na].[Na] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)